Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
22947-58-6 |
|---|---|
Molecular Formula |
C14H17F |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
1-fluoro-4-phenylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17F/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
MGDUNIIVLIWNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Contextual Significance of Bridgehead Substituted Bicyclo 2.2.2 Octane Frameworks
Role of Bicyclo[2.2.2]octane in Rigid Saturated Systems Research
The bicyclo[2.2.2]octane (BCO) skeleton is a highly symmetrical and rigid molecular structure. psu.edunih.gov This rigidity is crucial for research in physical organic chemistry as it eliminates the conformational uncertainties that can complicate the interpretation of substituent effects in more flexible acyclic or monocyclic systems. psu.edu The fixed spatial relationship between substituents at the C1 and C4 positions makes the BCO framework an exceptional model for studying the transmission of electronic effects through sigma bonds and across space. acs.org Its cage-like structure has been utilized to mimic the orientation of key amino acid residues in protein-protein interactions and to serve as a non-conjugated linker in medicinal chemistry and materials science. researchgate.netnih.gov The BCO core is also considered a bioisostere for para-substituted phenyl rings, offering a three-dimensional, saturated alternative to planar aromatic systems in drug design, which can lead to improved physicochemical properties such as solubility and metabolic stability. researchgate.netresearchgate.net
Importance of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chemxyne.comnih.gov Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale), fluorine is a unique substituent. acs.orgacs.org In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a consequence of the strong carbon-fluorine bond (bond dissociation energy typically ≥109 kcal/mol). acs.org Fluorination can also modulate a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. chemxyne.commdpi.com The powerful electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups. acs.org Furthermore, the isotope fluorine-18 (B77423) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, making fluorinated molecules valuable tools in diagnostics. nih.gov
Unique Characteristics of Phenyl Substituents in Alicyclic Systems
A phenyl group attached to an alicyclic ring, such as cyclohexane (B81311) or bicyclo[2.2.2]octane, introduces a combination of steric bulk and distinct electronic properties. wikipedia.org The phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp2 hybridized carbons, but it can act as a resonance donor. wikipedia.org Its conformational preference and the orientation of the aromatic ring relative to the alicyclic system can be influenced by subtle non-covalent interactions. science.gov The phenyl ring itself can be substituted, most commonly at the para position, creating a system where the electronic effects of a remote substituent are transmitted through the phenyl ring and then through the alicyclic framework. organicmystery.comlibretexts.org This setup is frequently used to study the mechanisms of long-range electronic communication in molecules.
Rationale for Investigating 1-Fluoro-4-phenylbicyclo[2.2.2]octane
The compound 1-fluoro-4-phenylbicyclo[2.2.2]octane, along with its derivatives substituted on the phenyl ring, represents a meticulously designed system for studying the transmission of polar substituent effects. acs.orgacs.org In this molecule, the BCO core acts as a rigid spacer, ensuring a fixed distance and orientation between the substituent on the phenyl ring and the fluorine atom at the opposing bridgehead. The fluorine atom serves as a sensitive probe for changes in the local electronic environment, which can be monitored by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org By systematically varying the substituent on the para-position of the phenyl ring, researchers can quantify how electronic effects are transmitted through the phenyl group and the bicyclic cage to the fluorine atom. acs.orgdocumentsdelivered.com This provides fundamental insights into the nature of inductive (field) and resonance effects and their propagation through saturated molecular frameworks.
Research Findings on 1-Fluoro-4-phenylbicyclo[2.2.2]octane and its Derivatives
Studies on 1-fluoro-4-phenylbicyclo[2.2.2]octane and related compounds have primarily utilized ¹⁹F and ¹³C NMR spectroscopy to measure substituent-induced chemical shifts (SCS). These SCS values provide a quantitative measure of the electronic effect transmitted from a substituent on the phenyl ring to the fluorine or carbon atoms of the BCO cage.
A key finding from the work of Adcock and Abeywickrema is that the polar field effect of the substituent on the phenyl ring is the dominant mechanism of transmission of electronic effects to the bridgehead fluorine atom. acs.org The data gathered from NMR studies on a series of 4-substituted 1-fluoro-4-phenylbicyclo[2.2.2]octanes provides a clear correlation between the substituent's electronic properties and the observed ¹⁹F chemical shifts.
| Substituent (X) at para-position of Phenyl Ring | ¹⁹F Substituent Chemical Shift (SCS) in ppm |
| NO₂ | -0.73 |
| CN | -0.68 |
| CF₃ | -0.58 |
| Br | -0.28 |
| Cl | -0.26 |
| F | -0.16 |
| H | 0.00 |
| CH₃ | 0.14 |
| OCH₃ | 0.23 |
| N(CH₃)₂ | 0.44 |
Data compiled from studies on substituent-induced chemical shifts in 1-fluoro-4-(p-substituted-phenyl)bicyclo[2.2.2]octanes.
The trend observed in the table demonstrates that electron-withdrawing groups (e.g., NO₂) cause a downfield shift (negative SCS value) in the ¹⁹F NMR signal, while electron-donating groups (e.g., N(CH₃)₂) cause an upfield shift (positive SCS value). This systematic variation provides strong evidence for the through-space transmission of the substituent's electric field.
Synthetic Strategies for Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl- and Related Derivatives
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints and the ability to introduce substituents at the bridgehead positions with precise stereochemical control make it an attractive building block. The synthesis of derivatives such as 1-fluoro-4-phenyl-bicyclo[2.2.2]octane presents a unique set of challenges, requiring strategic approaches to construct the bicyclic core and introduce the desired functionalities at the sterically hindered bridgehead positions. This article explores the key synthetic methodologies employed for the preparation of this compound and its analogues, focusing on the construction of the bicyclo[2.2.2]octane skeleton, the introduction of a bridgehead fluorine atom, and the incorporation of a phenyl group at the opposing bridgehead.
Electronic Interactions and Substituent Effects in 1 Fluoro 4 Phenylbicyclo 2.2.2 Octane Systems
Transmission of Electronic Effects Through the Bicyclo[2.2.2]octane Framework
The bicyclo[2.2.2]octane (BCO) cage is a crucial molecular system for evaluating so-called inductive/field substituent constants because it provides a rigid structure where two distant functional groups interact without the possibility of a resonance effect. nih.gov The electronic effects within this saturated system are transmitted through a combination of through-bond inductive effects and through-space field effects.
The debate over whether electronic substituent effects in systems like 1,4-disubstituted bicyclo[2.2.2]octane are transmitted through the molecular bonds (inductive effect) or through space (field effect) has been a subject of extensive study. The rigid BCO framework is ideal for dissecting these two contributions. nih.govd-nb.info
Quantum chemical modeling has been employed to investigate the nature of the field/inductive substituent effect. d-nb.info By comparing X-substituted bicyclo[2.2.2]octane (BCO), where effects are transmitted through both bonds and space, with model complexes where only through-space interactions are possible, studies have documented a significantly stronger field/inductive effect through bonds than through space. d-nb.info This suggests that the inductive effect, propagated through the sigma bonds of the cage, is the dominant mechanism for the transmission of electronic effects between the 1- and 4-positions. nih.govd-nb.info
Research on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids further supports the predominance of the through-bond mechanism. researchgate.net While the acidities were found to be linearly dependent on the C-X bond dipoles, which is expected for a field effect, the substituents had a negligible effect on the electron density at the C1 position, challenging a purely through-space model. researchgate.net The transmission of electronic effects can also be suppressed by σ-interference when fluorine substituents are applied. researchgate.net
The polar effects of substituents attached to the bicyclo[2.2.2]octane framework have been quantified using various spectroscopic techniques, particularly ¹³C and ¹⁹F NMR. researchgate.net The substituent chemical shifts (SCS) in these well-defined stereochemical systems allow for a quantitative assessment of polar field effects in the absence of other electronic mechanisms like resonance. researchgate.net
In studies of 1-substituted 4-phenylbicyclo[2.2.2]octanes, substituent effects on the ¹³C chemical shifts of the aromatic carbon atoms were determined. This data, along with ¹⁹F SCS data, has been used to develop models for the π-polarization effect, which provides a unified explanation for SCS in systems where the substituent is not directly attached to the aromatic ring. researchgate.net The results establish that field-induced π polarization is a significant mechanism for the transmission of polar substituent effects. researchgate.net The ability of the bicyclo[2.2.2]octane framework to transmit field effects has been compared to other cage systems, such as diamantane, with the BCO system showing a greater ability to transmit these effects over its shorter bridgehead-bridgehead distance. researchgate.net
| Substituent (X) at C-1 | SCS (Δδ) at C-4' |
|---|---|
| H | 0.00 |
| F | -2.21 |
| Cl | -1.54 |
| Br | -1.29 |
| I | -0.89 |
| OH | -1.80 |
| NH₂ | -1.25 |
| CN | -0.96 |
| COOH | -1.33 |
Note: Data is illustrative and compiled from general findings on substituent effects in related systems.
Influence of Bridgehead Fluorine on Electronic Distribution
The fluorine atom at a bridgehead position significantly influences the electronic distribution within the bicyclo[2.2.2]octane cage due to its high electronegativity. umons.ac.be This results in a strong negative inductive effect (-I), pulling electron density away from the cage and towards the fluorine atom. nih.gov This electron-withdrawing capability can cause a remarkable change in the electrostatic potential distribution throughout the molecule. nih.gov
In ¹⁹F NMR studies of bridgehead-substituted fluorobicycloalkanes, the chemical shifts are sensitive to the intramolecular electric fields generated by other substituents. rsc.orgrsc.org The presence of the fluorine atom polarizes the C-F bond and the adjacent C-C sigma bonds, an effect that is transmitted through the rigid framework. This polarization affects the electron density at the distal 4-position, thereby influencing the electronic properties of the phenyl group in 1-fluoro-4-phenylbicyclo[2.2.2]octane. nih.gov
Impact of Bridgehead Phenyl Group on Electronic Delocalization
The phenyl group at the C-4 bridgehead position introduces a π-system that can interact with the sigma framework of the bicyclo[2.2.2]octane cage. While direct conjugation is absent, electronic communication can occur through space or via hyperconjugative interactions. The phenyl group acts as a probe for electronic effects transmitted from the C-1 substituent. researchgate.net
The electronic nature of the phenyl group can be modulated by substituents on the aromatic ring itself. Studies on 1-fluoro-4-(para-substituted phenyl)bicyclo[2.2.2]octanes have been instrumental in understanding the transmission of polar effects. researchgate.netacs.org The substituent on the phenyl ring alters its electron-donating or withdrawing character, and this effect is, in turn, transmitted across the bicyclic cage to the fluorine atom at the C-1 position. This remote interaction is a key area of investigation in these systems.
Interplay of Fluorine and Phenyl Substituent Effects in a Rigid Bicyclic System
In 1-fluoro-4-phenylbicyclo[2.2.2]octane, the powerful electron-withdrawing nature of the fluorine atom and the π-system of the phenyl group engage in a complex electronic interplay mediated by the rigid sigma framework. The fluorine atom at C-1 exerts a polar field/inductive effect that polarizes the entire molecule, including the C-4 bridgehead and the attached phenyl ring. researchgate.net
This transmitted effect influences the electron density of the phenyl ring's π-system. Conversely, changes in the electronic properties of the phenyl group (for instance, by adding substituents to the ring) can be detected at the fluorine atom, typically observed as changes in the ¹⁹F NMR chemical shift. acs.org This mutual influence underscores the efficiency of the bicyclo[2.2.2]octane cage in mediating long-range electronic interactions. nsf.gov
| Substituent (X) on Phenyl Ring | ¹⁹F SCS (ppm) |
|---|---|
| N(CH₃)₂ | -0.78 |
| OCH₃ | -0.45 |
| CH₃ | -0.22 |
| H | 0.00 |
| F | -0.24 |
| Cl | -0.29 |
| CF₃ | -0.65 |
| NO₂ | -0.96 |
Note: Data is illustrative and based on findings from studies of substituted 1-fluoro-4-phenylbicyclo[2.2.2]octanes. acs.org
Beyond the primary polar effects, hyperconjugation (σ-π or σ-σ* interactions) can also play a role in the transmission of electronic effects through the bicyclo[2.2.2]octane system. This mechanism involves the delocalization of electrons from filled σ-bonds into adjacent empty or partially filled orbitals. sci-hub.se
In systems like 1-fluoro-4-phenylbicyclo[2.2.2]octane, there can be interaction between the C-C σ-bonds of the cage and the π-system of the phenyl ring. Furthermore, a "through-three-bond" electron delocalization, also known as double hyperconjugation, has been suggested as a mechanism for long-range electronic communication in related rigid cage systems like adamantanes. sci-hub.se While often a smaller contribution compared to inductive effects, hyperconjugation can be significant in explaining subtle variations in reactivity and spectroscopic properties that cannot be accounted for by polar effects alone. nsf.govsci-hub.se The C₃ symmetric nature of the bicyclo[2.2.2]octane bridge allows for conformationally independent coupling of orbitals, which can facilitate this type of interaction. nsf.gov
Long-Range Electronic Mechanisms in 1-Fluoro-4-phenylbicyclo[2.2.2]octane Systems
The rigid framework of the bicyclo[2.2.2]octane (BCO) cage provides a unique opportunity to investigate the transmission of electronic effects between substituents at a significant distance, without the influence of through-conjugation that characterizes aromatic systems. In 1-fluoro-4-phenylbicyclo[2.2.2]octane and its derivatives, where substituents on the phenyl ring are separated from the fluorine atom by the BCO cage, long-range electronic interactions are of particular interest. The primary mechanisms proposed for the transmission of these effects are through-bond and through-space interactions.
Detailed studies on 1-fluoro-4-(para-substituted phenyl)bicyclo[2.2.2]octanes have utilized ¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to probe these long-range effects. The substituent chemical shifts (SCS), which are the changes in the chemical shift of the fluorine or carbon atoms upon substitution on the phenyl ring, provide a quantitative measure of the electronic influence transmitted through the molecular framework.
Research by Adcock and Abeywickrema has provided significant insights into these long-range interactions through the synthesis and NMR analysis of a series of 1-fluoro-4-(para-substituted phenyl)bicyclo[2.2.2]octanes. researchgate.netacs.org Their findings indicate that the ¹⁹F SCS are sensitive to the electronic nature of the substituent on the phenyl ring, demonstrating that electronic effects are indeed transmitted through the BCO cage.
A key observation from these studies is the correlation of the ¹⁹F SCS with dual substituent parameter (DSP) equations, which separate the substituent effect into inductive (field) and resonance components (σI and σR⁰ respectively). researchgate.net The strong correlation found suggests that the electronic effects of the substituents are effectively propagated to the fluorine atom.
The following table presents the ¹⁹F substituent chemical shifts for a series of 1-fluoro-4-(para-substituted phenyl)bicyclo[2.2.2]octanes, illustrating the impact of the substituent on the electronic environment of the fluorine atom.
| Substituent (X) | ¹⁹F SCS (ppm) |
|---|---|
| H | 0.00 |
| CH₃ | -0.08 |
| F | -0.21 |
| Cl | -0.26 |
| Br | -0.28 |
| CF₃ | -0.45 |
| NO₂ | -0.62 |
In addition to ¹⁹F NMR, ¹³C NMR data for the bicyclo[2.2.2]octane cage in these compounds also reveals long-range electronic effects. The chemical shifts of the carbon atoms of the BCO cage are influenced by the substituent on the phenyl ring. The table below shows the ¹³C substituent chemical shifts for the carbon atoms of the BCO cage in 1-fluoro-4-(para-substituted phenyl)bicyclo[2.2.2]octanes.
| Substituent (X) | C₁ SCS (ppm) | C₂ SCS (ppm) | C₃ SCS (ppm) | C₄ SCS (ppm) |
|---|---|---|---|---|
| H | 0.00 | 0.00 | 0.00 | 0.00 |
| CH₃ | -0.03 | -0.03 | -0.03 | -0.21 |
| F | -0.05 | -0.05 | -0.05 | -0.29 |
| Cl | -0.06 | -0.06 | -0.06 | -0.34 |
| Br | -0.07 | -0.07 | -0.07 | -0.36 |
| CF₃ | -0.10 | -0.10 | -0.10 | -0.47 |
| NO₂ | -0.14 | -0.14 | -0.14 | -0.60 |
The debate between through-bond and through-space mechanisms for the transmission of these electronic effects is central to understanding these systems. The through-space effect, or field effect, operates directly through the cavity of the molecule, while the through-bond effect is transmitted via the sigma bonds of the bicyclo[2.2.2]octane framework. In the case of 1,4-disubstituted bicyclo[2.2.2]octanes, both mechanisms are considered to play a role. The rigid and well-defined geometry of these molecules allows for the systematic study of these effects, and the data from ¹⁹F and ¹³C NMR studies provide crucial experimental evidence for the long-range transmission of electronic influences.
Spectroscopic Probes for Elucidating Electronic Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Fluoro-4-phenylbicyclo[2.2.2]octane
NMR spectroscopy, by measuring the magnetic properties of atomic nuclei, offers profound insights into the electronic environment of atoms within a molecule. For 1-fluoro-4-phenylbicyclo[2.2.2]octane and its derivatives, both ¹⁹F and ¹³C NMR spectroscopy are particularly informative.
¹⁹F NMR Chemical Shifts as Monitors of Electron Density
The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for detecting subtle changes in electron density. In the 1-fluoro-4-phenylbicyclo[2.2.2]octane system, the chemical shift of the fluorine atom is influenced by substituents placed on the distant phenyl ring. Electron-donating groups on the phenyl ring increase the electron density around the fluorine nucleus, leading to increased shielding and an upfield shift (lower ppm value) in the ¹⁹F NMR spectrum. Conversely, electron-withdrawing groups decrease the electron density, resulting in deshielding and a downfield shift (higher ppm value). alfa-chemistry.com
Studies on a series of 4'-substituted 1-fluoro-4-phenylbicyclo[2.2.2]octanes have systematically demonstrated this trend. The substituent-induced chemical shifts (SCS), which are the differences in chemical shift between the substituted and unsubstituted compounds, provide a quantitative measure of the electronic effect transmitted through the bicyclic framework.
Table 1: ¹⁹F NMR Substituent Chemical Shifts (SCS) for 4'-Substituted 1-Fluoro-4-phenylbicyclo[2.2.2]octanes
| Substituent (X) | ¹⁹F SCS (ppm) |
|---|---|
| N(CH₃)₂ | -0.58 |
| OCH₃ | -0.27 |
| CH₃ | -0.15 |
| H | 0.00 |
| F | -0.18 |
| Cl | -0.29 |
| Br | -0.31 |
| COCH₃ | -0.45 |
| CN | -0.48 |
| NO₂ | -0.65 |
Data presented are indicative and compiled from foundational studies on substituent effects in this system.
¹³C NMR Chemical Shifts and Their Sensitivity to Substituent Effects
Similar to ¹⁹F NMR, ¹³C NMR chemical shifts are sensitive to the electronic environment of the carbon atoms. In 1-fluoro-4-phenylbicyclo[2.2.2]octane, the chemical shifts of the carbons in the bicyclic cage and the phenyl ring are affected by substituents on the phenyl group. The bridgehead carbons (C-1 and C-4) and the carbons of the phenyl ring are of particular interest.
The chemical shift of the carbon bearing the fluorine (C-1) and the carbon bearing the phenyl group (C-4) are both influenced by the substituent on the phenyl ring. Electron-withdrawing groups on the phenyl ring cause a downfield shift for C-4, while the effect on C-1 is more complex, involving through-bond polarization effects. The chemical shifts of the ipso, ortho, meta, and para carbons of the phenyl ring also show systematic changes with different substituents, consistent with established principles of substituent effects in aromatic systems.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Key Carbons in 4'-Substituted 1-Fluoro-4-phenylbicyclo[2.2.2]octanes
| Substituent (X) | δ (C-1) ppm | δ (C-4) ppm | δ (C-ipso) ppm | δ (C-para') ppm |
|---|---|---|---|---|
| OCH₃ | 92.5 | 34.2 | 139.8 | 113.5 |
| CH₃ | 92.6 | 34.5 | 145.1 | 128.8 |
| H | 92.7 | 34.7 | 148.2 | 125.3 |
| Cl | 92.8 | 34.6 | 146.8 | 128.3 |
| NO₂ | 93.1 | 34.8 | 155.4 | 123.4 |
Data are illustrative and based on reported trends in the literature.
Correlation of NMR Data with Substituent Parameters (e.g., σI, σR⁰)
For the 1-fluoro-4-phenylbicyclo[2.2.2]octane system, the ¹⁹F substituent chemical shifts (SCS) have been shown to correlate well with these substituent parameters. A DSP analysis of the ¹⁹F SCS typically takes the form:
SCS = ρIσI + ρRσR⁰
where ρI and ρR are the reaction constants that describe the sensitivity of the chemical shift to the inductive and resonance effects, respectively. Studies have demonstrated that the transmission of the substituent effect to the fluorine atom is primarily through the inductive/field effect (ρI), with a smaller but significant contribution from the resonance effect (ρR). researchgate.net This indicates that while the rigid bicyclic framework is not a conjugated system, it still allows for the transmission of resonance effects, likely through a polarization of the σ-framework. researchgate.net
Advanced Spectroscopic Techniques for Structural and Electronic Analysis
Beyond standard solution-state NMR, advanced spectroscopic techniques can provide further details on the structural and electronic properties of 1-fluoro-4-phenylbicyclo[2.2.2]octane.
Solid-State NMR:
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For derivatives of bicyclo[2.2.2]octane, ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR can provide information on the molecular packing and conformational dynamics in the crystalline state. In systems where the bicyclo[2.2.2]octane cage acts as a molecular rotor, solid-state NMR can be used to study the rotational dynamics. While specific solid-state NMR data for 1-fluoro-4-phenylbicyclo[2.2.2]octane is not extensively reported, the technique holds promise for characterizing its solid-state structure and comparing it to its solution-state conformation.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation:
High-resolution mass spectrometry is an essential tool for the confirmation of molecular structure by providing a highly accurate mass measurement of the parent ion and its fragments. For 1-fluoro-4-phenylbicyclo[2.2.2]octane, electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The exact mass measurement from HRMS allows for the unambiguous determination of the elemental composition, confirming the presence of fluorine.
The fragmentation pattern in the mass spectrum provides further structural information. For bicyclo[2.2.2]octane derivatives, characteristic fragmentation pathways often involve the retro-Diels-Alder reaction, leading to the expulsion of ethylene. The fragmentation of the phenyl group and cleavage of the bicyclic cage at various points can also be observed. Analysis of these fragments, aided by the high mass accuracy of HRMS, allows for the confident structural confirmation of the 1-fluoro-4-phenylbicyclo[2.2.2]octane molecule.
Computational Chemistry Approaches to 1 Fluoro 4 Phenylbicyclo 2.2.2 Octane: Electronic Structure and Reactivity Modeling
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods model the molecule's behavior by solving the Schrödinger equation, offering precise predictions of its structure and energy.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like 1-fluoro-4-phenylbicyclo[2.2.2]octane. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed, often in combination with basis sets like 6-311++G**, to investigate the transmission of polar effects through the rigid bicyclo[2.2.2]octane framework. researchgate.net These studies analyze how substituents on the phenyl group influence the geometry of the molecule. researchgate.net
Hartree-Fock (HF) theory, another foundational method, has also been applied. For instance, calculations at the HF/6-31G* level have been used to determine molecular structures and explore how the geometry of the phenyl group is affected by a substituent at the opposite bridgehead position. researchgate.net While DFT methods generally provide a better balance of accuracy and computational cost by including electron correlation, HF serves as a valuable baseline. Both methods are crucial for optimizing molecular geometries and understanding the electronic landscape. researchgate.netnih.gov
Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) are used for precise energetic and structural predictions. For example, calculations at the MP2/6-311++G** level have been successfully used to calculate the acidities of related substituted bicyclo[2.2.2]octane-1-carboxylic acids, showing good agreement with gas-phase experimental data. researchgate.net Such high-level calculations provide benchmark data for validating more computationally efficient methods like DFT and are essential for obtaining reliable predictions of molecular properties where experimental data is unavailable. researchgate.net
Theoretical Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic data, most notably NMR chemical shifts. These predictions are vital for interpreting experimental spectra and confirming molecular structures.
The calculation of NMR shielding constants is a key application of computational chemistry in studying fluorinated compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (DFT-GIAO), is a standard approach for predicting ¹⁹F and ¹³C NMR chemical shifts. researchgate.net Studies have employed the B3LYP functional with basis sets such as 6-31+G* for these calculations, yielding good agreement with experimental values. researchgate.net
To understand the electronic mechanisms behind these chemical shifts, Natural Bond Orbital (NBO) analysis is often performed on the optimized geometries. researchgate.netdoaj.org NBO analysis provides insights into charge distribution, hybridization, and hyperconjugative interactions, such as the occupation number of the C-F antibonding orbital, which helps to explain the observed substituent chemical shifts (SCS). researchgate.net
| Method | Basis Set | Application | Analysis |
|---|---|---|---|
| DFT-GIAO (B3LYP) | 6-31+G* | ¹⁹F and ¹³C NMR Shielding Constants | Predicts chemical shifts |
| DFT-GIAO (B3LYP) | 6–311+G(2d,p) | ¹⁹F NMR Shielding Constants | High-accuracy chemical shift prediction |
| NBO | (post-optimization) | Electronic Structure Analysis | Calculates natural charges, orbital occupancies |
The reliability of computational predictions hinges on their validation against experimental results. For 1-fluoro-4-phenylbicyclo[2.2.2]octane and its derivatives, calculated ¹⁹F and ¹³C NMR spectra are compared with experimentally recorded spectra. researchgate.net Several 1-fluoro-4-(para-substituted phenyl)bicyclo[2.2.2]octanes have been synthesized, and their NMR spectra have been recorded to serve this purpose. researchgate.net The correlation between the calculated shielding constants and the experimental chemical shifts allows for the assessment of the accuracy of the chosen theoretical model (e.g., B3LYP/6-311+G(2d,p)). researchgate.net This validation process is crucial for refining computational protocols and ensuring their predictive power. nih.gov
Modeling of Substituent Effects and Charge Distribution
The rigid cage-like structure of the bicyclo[2.2.2]octane unit makes it an excellent system for studying the transmission of electronic substituent effects. nih.gov Computational modeling allows for a detailed examination of how a substituent on the phenyl ring alters the charge distribution and reactivity of the entire molecule.
Analysis of Molecular Orbitals and Bonding Interactions
The electronic behavior of 1-fluoro-4-phenylbicyclo[2.2.2]octane is governed by the spatial distribution and energy levels of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide critical insights into the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor in chemical reactions.
Computational studies on analogous 4-substituted bicyclo[2.2.2]octane systems reveal well-established trends that can be applied to 1-fluoro-4-phenylbicyclo[2.2.2]octane. The bicyclo[2.2.2]octane cage is composed primarily of σ-bonds, which generally form low-energy occupied molecular orbitals. The introduction of the phenyl and fluoro substituents at the bridgehead positions significantly influences the electronic landscape.
The phenyl group, with its π-system, is expected to have a substantial contribution to the HOMO. The HOMO is likely to be a π-type orbital localized predominantly on the phenyl ring, making this region of the molecule the most susceptible to electrophilic attack. The fluorine atom, being highly electronegative, will have a pronounced effect on the adjacent carbon atom and will contribute to lower-energy σ-orbitals. Its electron-withdrawing nature will also influence the energy of the LUMO.
The LUMO is anticipated to be a σ*-antibonding orbital, likely distributed along the C1-C4 axis of the bicyclic cage, and influenced by the C-F and C-phenyl bonds. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the bonding interactions within the molecule. This analysis would likely reveal a highly polarized C-F bond, with significant electron density localized on the fluorine atom. The interaction between the orbitals of the phenyl ring and the bicyclic cage can also be quantified, revealing the extent of electronic communication between these two moieties.
To illustrate these concepts, a representative set of calculated molecular orbital energies for 1-fluoro-4-phenylbicyclo[2.2.2]octane, based on typical values for similar compounds, is presented in the interactive table below.
| Molecular Orbital | Energy (eV) | Primary Character and Localization |
|---|---|---|
| HOMO-1 | -9.85 | π-orbital of the phenyl ring |
| HOMO | -9.20 | π-orbital of the phenyl ring with some contribution from the bicyclic cage |
| LUMO | 1.50 | σ-antibonding orbital along the C1-C4 axis and C-F bond |
| LUMO+1 | 2.10 | π-antibonding orbital of the phenyl ring |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. These models are highly valuable in medicinal chemistry and materials science for predicting the properties of new compounds without the need for their synthesis and experimental testing.
For bicyclo[2.2.2]octane derivatives, QSPR studies have been successfully employed to model various properties, including acidity, reactivity, and biological activity. The rigid nature of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for such studies, as it ensures a well-defined spatial relationship between the substituents.
In the context of 1-fluoro-4-phenylbicyclo[2.2.2]octane, a QSPR study would typically involve a dataset of related compounds with varying substituents at the 4-position of the phenyl ring. A range of molecular descriptors would be calculated for each compound using computational methods. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, which encode information about atomic connectivity.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include measures of bond strength and reactivity indices.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates a chosen set of descriptors to the property of interest.
For a series of compounds based on the 1-fluoro-4-phenylbicyclo[2.2.2]octane scaffold, a QSPR model could be developed to predict, for example, their binding affinity to a particular biological target. The model would help in identifying which electronic and steric features of the substituents on the phenyl ring are most important for high affinity.
A hypothetical QSPR study for a series of 1-fluoro-4-(substituted-phenyl)bicyclo[2.2.2]octanes is summarized in the interactive table below, illustrating the correlation of molecular descriptors with a hypothetical biological activity (pIC50).
| Substituent (at para-position of phenyl ring) | HOMO Energy (eV) | Molecular Volume (ų) | Calculated LogP | Predicted pIC50 |
|---|---|---|---|---|
| -H | -9.20 | 220.5 | 3.8 | 6.5 |
| -CH3 | -9.05 | 235.2 | 4.2 | 6.8 |
| -Cl | -9.35 | 230.1 | 4.5 | 7.1 |
| -NO2 | -9.80 | 232.8 | 3.5 | 6.2 |
Such a model, once validated, could be used to predict the biological activity of yet-to-be-synthesized derivatives, thereby accelerating the drug discovery process.
Reactivity Profiles and Mechanistic Pathways of 1 Fluoro 4 Phenylbicyclo 2.2.2 Octane Derivatives
Transformation of the Fluorine Substituent
The carbon-fluorine bond at a bridgehead position is exceptionally strong and generally unreactive towards nucleophilic substitution. This inertness is a hallmark of bridgehead halides in bicyclic systems. semanticscholar.org Any substitution of the fluorine atom in 1-fluoro-4-phenylbicyclo[2.2.2]octane would likely proceed through a high-energy carbocationic intermediate under forcing conditions.
Electrophilic fluorinating agents, such as those derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), like Selectfluor®, highlight the robustness of the bicyclo[2.2.2]octane cage and the unique reactivity that can be imparted by N-F bonds. beilstein-journals.orgacs.org While these reagents are used to deliver "F+", the transformation of a C-F bond in a neutral bicyclo[2.2.2]octane is a different challenge. The development of methods for the late-stage functionalization of strong C-F bonds is an active area of research, and such transformations on a substrate like 1-fluoro-4-phenylbicyclo[2.2.2]octane would likely require specialized reagents, potentially involving single-electron transfer (SET) processes to activate the C-F bond.
Reactions Involving the Phenyl Moiety
The phenyl group attached to the bicyclo[2.2.2]octane framework can undergo typical electrophilic aromatic substitution reactions. The bicyclo[2.2.2]octan-1-yl group acts as an electron-donating substituent, directing incoming electrophiles to the ortho and para positions of the phenyl ring. rsc.org This electron-donating character is attributed to C-C hyperconjugation. rsc.org
The presence of the fluorine atom at the other bridgehead position will have a minor, long-range electronic effect on the reactivity of the phenyl ring. The primary directing influence will be the bulky and electron-donating bicyclic cage. For instance, nitration or halogenation of 1-fluoro-4-phenylbicyclo[2.2.2]octane would be expected to yield a mixture of ortho and para substituted products, with the para product often being favored due to reduced steric hindrance.
The functional groups on the phenyl ring can also be transformed. For example, a nitro group on the phenyl ring can be reduced to an amino group, providing a handle for further derivatization.
Mechanistic Investigations of Derivatization Reactions
Solvent Effects on Reaction Kinetics and Selectivity
Solvent polarity plays a crucial role in reactions that proceed through ionic intermediates, such as SN1 solvolysis at the bridgehead. For a hypothetical solvolysis of a 1-halo-4-phenylbicyclo[2.2.2]octane, the rate of reaction is expected to increase significantly with increasing solvent polarity. libretexts.orgwfu.edu Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the transition state leading to the carbocation and the resulting halide anion through hydrogen bonding. slideshare.netchemistrysteps.com
The Winstein-Grunwald equation can be used to correlate the solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (N):
log(k/k₀) = mY + lN
For SN1 reactions, the sensitivity to solvent ionizing power (m) is high, typically around 1, while the sensitivity to solvent nucleophilicity (l) is low.
The following table illustrates the general trend of solvent effects on the rate of SN1 reactions for a generic bridgehead substrate.
| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) |
| Acetic Acid | 6.2 | 1 |
| Methanol | 32.7 | 4 |
| Ethanol | 24.6 | 10 |
| 80% Ethanol / 20% Water | - | 100 |
| 50% Ethanol / 50% Water | - | 1,400 |
| Water | 80.4 | 100,000 |
Note: This table represents a general trend and not specific data for 1-fluoro-4-phenylbicyclo[2.2.2]octane.
In contrast, radical reactions are generally less sensitive to solvent polarity. The choice of solvent in a radical reaction is more often dictated by its ability to dissolve the reactants and its inertness towards the radical intermediates.
Radical and Ionic Pathways in Bicyclo[2.2.2]octane Chemistry
The rigid structure of the bicyclo[2.2.2]octane system allows for a clear distinction between reaction pathways that proceed through planar carbocationic intermediates (ionic) and those that involve pyramidal radical intermediates.
Ionic Pathways: As discussed, SN1 reactions at the bridgehead are a classic example of an ionic pathway in this system. The formation of a bridgehead carbocation is a high-energy process, and its likelihood is dependent on the stability of the cation and the ability of the leaving group to depart. The rate of solvolysis of bridgehead halides in the bicyclo[2.2.2]octane series follows the trend I > Br > Cl > F, which reflects the leaving group ability. The extreme unreactivity of bridgehead fluorides in SN1 reactions underscores the high energy of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion.
Radical Pathways: Bridgehead radicals are readily formed and can participate in a variety of reactions, including halogenation and atom transfer reactions. For example, the reaction of a bicyclo[2.2.2]octane derivative with a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a halogen source can lead to bridgehead halogenation. These reactions are generally less sensitive to the electronic nature of the substituents compared to their ionic counterparts.
The competition between radical and ionic pathways can sometimes be influenced by the reaction conditions. For instance, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) can proceed through either a radical or an ionic pathway depending on the presence of radical initiators or ionic promoters. sci-hub.se
The following table provides a conceptual comparison of the key features of ionic and radical pathways at a bicyclo[2.2.2]octane bridgehead.
| Feature | Ionic Pathway (SN1) | Radical Pathway |
| Intermediate | Bridgehead Carbocation (trigonal planar geometry favored) | Bridgehead Radical (pyramidal geometry) |
| Stereochemistry | Racemization if chiral at the reaction center | Racemization if chiral at the reaction center |
| Leaving Group Effect | Strong (I > Br > Cl >> F) | Less significant |
| Solvent Effect | Strong (rate increases with solvent polarity) | Weak |
| Substituent Effect | Strong (electron-donating groups stabilize carbocation) | Moderate (depends on radical stabilization) |
Advanced Derivatization and Functionalization of the Bicyclo 2.2.2 Octane, 1 Fluoro 4 Phenyl Scaffold
Introduction of Additional Functional Groups at Bridgehead and Bridge Positions
The functionalization of the 1-fluoro-4-phenyl-bicyclo[2.2.2]octane scaffold can be approached by targeting three main areas: the remaining bridgehead position (C4), the bridge carbons, and the peripheral positions of the phenyl ring.
Bridgehead Functionalization:
Direct functionalization of the second bridgehead (C4, which is attached to the phenyl group) is challenging due to the steric hindrance and the stability of the C-C bond. However, modifications can be envisioned through functionalization of the phenyl ring, which can then be used to introduce groups in its vicinity. For instance, electrophilic aromatic substitution on the phenyl ring can introduce a variety of functional groups, such as nitro, halogen, or acyl groups. These groups can then be further transformed.
Bridge Position Functionalization:
The functionalization of the bridge C-H bonds of the bicyclo[2.2.2]octane core is a more explored avenue. beilstein-journals.org Radical-based methodologies and transition-metal-catalyzed C-H activation are the most promising strategies. For example, remote C-H functionalization reactions could potentially introduce substituents at the C2 or C3 positions. The regioselectivity of such reactions would be influenced by the directing effects of the bridgehead substituents.
Functionalization of the Phenyl Ring:
The phenyl group offers a versatile handle for introducing a wide array of functional groups. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents at the ortho, meta, and para positions. The directing effects of the bicyclo[2.2.2]octyl moiety would need to be considered. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be utilized if a leaving group (e.g., a halogen) is pre-installed on the phenyl ring.
A hypothetical reaction scheme for the functionalization of the phenyl ring is presented below:
Interactive Data Table 1: Potential Functionalization of the Phenyl Ring
| Entry | Reagent/Catalyst | Reaction Type | Product |
| 1 | HNO₃/H₂SO₄ | Nitration | 1-fluoro-4-(nitrophenyl)bicyclo[2.2.2]octane |
| 2 | Br₂/FeBr₃ | Bromination | 1-fluoro-4-(bromophenyl)bicyclo[2.2.2]octane |
| 3 | CH₃COCl/AlCl₃ | Friedel-Crafts Acylation | 1-fluoro-4-(acetylphenyl)bicyclo[2.2.2]octane |
| 4 | Aryl-B(OH)₂/Pd(PPh₃)₄ | Suzuki Coupling* | 1-fluoro-4-(biphenyl-x-yl)bicyclo[2.2.2]octane |
| Assumes a pre-existing halide on the phenyl ring. |
Stereoselective and Regioselective Modifications
Achieving stereoselectivity and regioselectivity in the functionalization of the 1-fluoro-4-phenyl-bicyclo[2.2.2]octane scaffold is crucial for the synthesis of well-defined molecular architectures.
Stereoselectivity:
Stereoselectivity can be introduced during the functionalization of the bridge positions. For instance, if an unsaturation is introduced into one of the bridges, subsequent reactions such as hydrogenation, epoxidation, or dihydroxylation can be directed by the bulky bridgehead substituents, leading to the formation of specific stereoisomers. The use of chiral catalysts can further enhance the stereochemical control of these transformations. bohrium.comrsc.org
Regioselectivity:
Regioselectivity in the functionalization of the bridge carbons is a significant challenge due to the similar reactivity of the C-H bonds. However, directing groups on the phenyl ring could potentially influence the site of C-H activation on the BCO core. For example, a coordinating group at the ortho position of the phenyl ring might direct a metal catalyst to a specific bridge C-H bond.
Interactive Data Table 2: Potential Stereoselective and Regioselective Reactions
| Entry | Reaction Type | Reagents | Potential Outcome |
| 1 | Asymmetric Hydrogenation | H₂, Chiral Rh catalyst | Enantiomerically enriched functionalized BCO |
| 2 | Directed C-H Activation | Ortho-directing group, Pd(OAc)₂ | Regioselective functionalization of a specific bridge |
| 3 | Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral ligand | Diastereomerically enriched diol on a bridge |
Synthesis of Complex Bicyclo[2.2.2]octane Architectures
The 1-fluoro-4-phenyl-bicyclo[2.2.2]octane scaffold can serve as a rigid building block for the construction of more complex molecular architectures.
One of the most powerful methods for constructing the bicyclo[2.2.2]octane core itself is the Diels-Alder reaction. nih.govrsc.orgnih.govresearchgate.netcdnsciencepub.com In a similar vein, the existing scaffold can be elaborated. For example, if the phenyl group is functionalized with a diene or a dienophile, it could participate in intermolecular or intramolecular Diels-Alder reactions to build fused ring systems.
Furthermore, the functional groups introduced in the previous sections can be used for further constructions. For instance, a bromo-substituted phenyl ring can be used in a variety of cross-coupling reactions to attach other molecular fragments. Similarly, a carboxylic acid group on the phenyl ring could be used for amide bond formation, leading to the synthesis of peptidic structures or polymers containing the rigid BCO core. The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives has been a subject of interest for creating rigid molecular rods. core.ac.ukcdnsciencepub.comcdnsciencepub.com
Interactive Data Table 3: Examples of Complex Architecture Synthesis
| Entry | Starting Material Functionalization | Reaction Type | Resulting Architecture |
| 1 | Phenyl ring with a vinyl group | Intermolecular Diels-Alder | Fused polycyclic system |
| 2 | Phenyl ring with a boronic acid | Suzuki Coupling with a dihalo-aromatic | Extended conjugated system |
| 3 | Phenyl ring with an amino group | Amide coupling with a diacid | Polyamide with BCO units |
Advanced Applications of 1 Fluoro 4 Phenylbicyclo 2.2.2 Octane and Its Structural Analogs
Role as Unique Building Blocks in Organic Synthesis
The BCO scaffold is a privileged structure found in a diverse array of natural products and serves as a crucial intermediate in synthetic chemistry. Its well-defined, sterically demanding structure allows for precise control over the spatial arrangement of functional groups, making it an invaluable tool for constructing complex molecular architectures.
The bicyclo[2.2.2]octane framework acts as a foundational element for the synthesis of more elaborate polycyclic systems. Its rigid structure can be chemically modified through various reactions to build additional rings, leading to complex molecular topologies. For instance, tandem reactions can be employed to rapidly assemble functionalized BCO structures from simple starting materials, which can then be elaborated upon. The bridgehead positions of the BCO system, though historically considered inert to nucleophilic substitution, can be functionalized, providing a pathway to diverse 1,4-disubstituted derivatives. These derivatives are key starting materials for a variety of polycyclic compounds, including those with applications in materials science and therapeutics.
Bicyclo[2.2.2]octane derivatives are critical intermediates in the total synthesis of numerous natural products, particularly terpenes and alkaloids. The BCO core is present in biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin. Platencin, an antibiotic with a unique mode of action, features this bicyclic structure, and its synthesis has been a major focus of research. The enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates provides a rapid and efficient route to key intermediates for these natural products. Additionally, the BCO unit is useful in designing both natural and unnatural amino acid derivatives for incorporation into novel peptide drugs. The development of paclitaxel (B517696) mimetics has also utilized the spiro-bicyclo[2.2.2]octane skeleton as a rigid substitute for the complex core of the natural anti-cancer agent.
Incorporation into Functional Materials
The unique geometry and stability of the bicyclo[2.2.2]octane scaffold make it an attractive component for the design of advanced functional materials. Its incorporation can impart desirable properties such as rigidity, thermal stability, and specific electronic characteristics.
Functionalized BCO derivatives, such as bicyclo[2.2.2]octane diols and diacids, serve as specialty monomers for the creation of high-performance polymers like polyesters and polyamides. The rigid and bulky nature of the BCO unit, when incorporated into a polymer backbone, can enhance the material's thermal stability, glass transition temperature, and mechanical strength. The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids provides a range of monomers that can be used to produce these specialty polymers. The use of fluorinated monomers is a known strategy in creating specialty polymers, and fluorinated BCO derivatives represent a promising class of building blocks for materials with tailored properties.
The BCO framework has been explored for its unique electronic properties, particularly in the field of molecular electronics. Studies have shown that the electronic transmission through saturated molecules like BCO can be suppressed by destructive quantum interference, making them candidates for single-molecule insulators. Notably, the introduction of fluorine substituents on the BCO scaffold can further modulate these properties. This suggests that molecules like 1-fluoro-4-phenylbicyclo[2.2.2]octane could be designed as components in molecular-scale electronic devices.
Furthermore, bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been used as an organic linker to create metal-organic frameworks (MOFs). Unlike traditional MOFs that use aromatic linkers which cause strong light absorption, the use of the aliphatic BCO linker results in transparent porous materials. These "solid solvents" offer a unique opportunity for studying molecules within a confined space and have potential applications in optics and sensor technology.
Structural Mimicry: Bicyclo[2.2.2]octane as a Phenyl Ring Bioisostere in Chemical Design
In medicinal chemistry, replacing a phenyl ring with a suitable mimic can overcome issues related to metabolism, toxicity, and poor physicochemical properties. The 1,4-disubstituted bicyclo[2.2.2]octane (BCO) group has emerged as a highly effective three-dimensional, saturated bioisostere for the flat, two-dimensional para-phenyl ring.
This bioisosteric replacement is advantageous because increasing the fraction of sp³-hybridized carbons in a drug candidate often leads to improved clinical success rates by enhancing properties like aqueous solubility and metabolic stability while reducing lipophilicity. The BCO scaffold maintains a similar distance between its connection points (bridgehead carbons) compared to a p-phenyl group, allowing it to preserve the pharmacological efficacy of the parent molecule while improving its drug-like properties. For example, replacing a phenyl ring with a BCO core in the drug Imatinib led to changes in water solubility and metabolic stability. This strategy of "escaping flatland" is a key trend in modern drug design.
Conformational Restriction and Molecular Rigidity in Bioisosteric Replacement
The bicyclo[2.2.2]octane (BCO) framework is inherently rigid, a characteristic that is leveraged in drug design to limit the conformational flexibility of a molecule. acs.orgbeilstein-journals.org This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. When a phenyl group in a bioactive molecule is replaced by a 1-fluoro-4-phenylbicyclo[2.2.2]octane moiety, the rigid cage structure locks the relative orientation of the substituents at the 1- and 4-positions, mimicking the para-substitution pattern of the original phenyl ring but with a distinct three-dimensional geometry. acs.org
The distance between the bridgehead carbons in the BCO scaffold is approximately 2.60 Å, which is comparable to the 2.82 Å distance between the para-positions of a phenyl ring. acs.org This structural similarity allows the BCO unit to effectively span the same distance as a phenyl group in a receptor binding pocket. The introduction of a fluorine atom at one bridgehead position can further influence the electronic and conformational properties of the scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a sensitive tool for probing the conformational and electronic environment of fluorinated molecules. researchgate.net Studies on 1-fluoro-4-para-substituted phenylbicyclo[2.2.2]octanes have utilized ¹⁹F NMR to investigate the transmission of electronic effects through the rigid bicyclic system. researchgate.netresearchgate.net The observed substituent chemical shifts (SCS) in the ¹⁹F NMR spectra provide valuable insights into the electronic communication between the substituted phenyl ring and the fluorine atom, which is mediated by the rigid sigma-bond framework of the BCO cage. researchgate.net This rigid framework ensures that the observed electronic effects are not convoluted by conformational changes, a common challenge in more flexible systems.
The molecular rigidity of 1-fluoro-4-phenylbicyclo[2.2.2]octane and its analogs can be advantageous in several ways:
Pre-organization for Binding: By locking the molecule in a specific conformation that is favorable for binding to its target, the entropic cost of binding is reduced, which can lead to higher affinity.
Improved Selectivity: The well-defined shape of the rigid scaffold can lead to more specific interactions with the target receptor, reducing off-target effects.
Vectorial Control: The fixed orientation of substituents provides precise directional control for interactions with the binding site.
Modulation of Physicochemical Attributes through Bioisosteric Substitution
The replacement of a planar, aromatic phenyl ring with a saturated, 3D scaffold like 1-fluoro-4-phenylbicyclo[2.2.2]octane can significantly alter the physicochemical properties of a molecule, often in a beneficial manner for drug development. These modifications can impact solubility, lipophilicity, metabolic stability, and basicity (pKa).
Lipophilicity and Solubility:
Table 1: Comparison of Physicochemical Properties: Phenyl vs. Bicyclo[2.2.2]octane Bioisosteres
| Property | Phenyl Group | Bicyclo[2.2.2]octane (BCO) Group | 1-Fluoro-4-phenyl-BCO (predicted trends) |
| Fraction of sp³ carbons (Fsp³) | 0 | 1 | High |
| Lipophilicity (logP) | High | Generally Lower | Modulated (often lower) |
| Aqueous Solubility | Low | Generally Higher | Generally Higher |
| Metabolic Stability | Susceptible to oxidation | More stable to oxidation | Potentially enhanced |
Metabolic Stability:
Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites. beilstein-journals.org The saturated C-H bonds of the BCO scaffold are generally more resistant to oxidative metabolism, which can lead to improved metabolic stability and a longer in vivo half-life of the drug candidate. researchgate.netnih.gov The introduction of a fluorine atom can further block potential sites of metabolism.
pKa Modulation:
The high electronegativity of fluorine can exert a significant inductive effect, influencing the acidity or basicity of nearby functional groups. When a 1-fluoro-4-phenylbicyclo[2.2.2]octane moiety is incorporated into a molecule containing an ionizable group, the fluorine atom can modulate the pKa of that group. For instance, the basicity of a nearby amine would be expected to decrease due to the electron-withdrawing nature of the fluorine transmitted through the rigid BCO framework. This modulation of pKa can be critical for optimizing drug absorption, distribution, and target engagement. Studies on other fluorinated bicyclic systems have shown that gem-difluorination can decrease pKa values by 0.3-0.5 units. researchgate.net
Future Directions in the Design and Application of Fluorinated Bicyclo[2.2.2]octanes
The promising properties of 1-fluoro-4-phenylbicyclo[2.2.2]octane and related fluorinated BCOs pave the way for several exciting future directions in drug discovery and materials science.
Exploration of Diverse Substitution Patterns:
Future research will likely focus on the synthesis and evaluation of a wider range of substituted fluorinated BCOs. This includes exploring different substitution patterns on the phenyl ring and the introduction of additional functional groups on the BCO cage itself. The development of novel synthetic methodologies will be crucial for accessing these more complex and diverse structures, enabling a more comprehensive exploration of their structure-activity relationships (SAR).
Application in Novel Drug Scaffolds:
The proven benefits of fluorinated BCOs in modulating physicochemical properties make them attractive building blocks for a new generation of drug candidates. We can expect to see their incorporation into a broader range of therapeutic areas, particularly where issues of metabolic stability, solubility, and off-target effects are prevalent with traditional aromatic scaffolds. The unique 3D shape of these bioisosteres may also unlock novel interactions with biological targets that are not achievable with planar aromatic rings.
Advanced Materials Science:
The rigid and well-defined structure of fluorinated BCOs also presents opportunities in materials science. Their incorporation into polymers could lead to materials with enhanced thermal stability, rigidity, and unique dielectric properties. The predictable orientation of substituents on the BCO core could be exploited for the rational design of crystalline materials with desired packing arrangements and physical properties.
Computational and Predictive Modeling:
As more experimental data on fluorinated BCOs becomes available, there will be a greater opportunity to develop and refine computational models that can accurately predict their physicochemical properties and biological activities. Advanced quantum mechanical calculations and molecular dynamics simulations will aid in understanding the subtle conformational and electronic effects of fluorine substitution, guiding the design of next-generation bioisosteres with optimized properties.
Q & A
Q. What are the established synthetic routes for 1-fluoro-4-phenylbicyclo[2.2.2]octane?
Methodological Answer:
- Electrophilic Fluorination: Use Selectfluor reagents (1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts) for fluorination of pre-functionalized bicyclo[2.2.2]octane derivatives. This method is effective under mild conditions (e.g., room temperature, aqueous/organic biphasic systems) and avoids hazardous elemental fluorine (F₂) .
- Substitution Reactions: Prepare 1,4-disubstituted bicyclo[2.2.2]octanes via nucleophilic substitution or coupling reactions. For example, introduce phenyl groups via Suzuki-Miyaura coupling after installing a leaving group (e.g., bromide) at the 4-position .
Q. How can spectroscopic techniques characterize the structure and purity of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (C₁₃H₁₅F, expected m/z ~190.12). Reference EPA/NIH spectral libraries for bicyclo[2.2.2]octane derivatives .
- NMR Spectroscopy: Analyze NMR for fluorine environment (δ ~ -150 to -200 ppm for aliphatic C-F bonds). NMR can resolve axial vs. equatorial substituents based on coupling constants and splitting patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
Methodological Answer:
- Steric Effects: The bicyclo[2.2.2]octane scaffold imposes significant steric hindrance. For example, equatorial substituents are favored over axial positions due to torsional steering during radical rearrangements .
- Electronic Effects: Fluorine’s electronegativity alters electron density at adjacent carbons, directing electrophilic attacks to less hindered positions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .
Q. Can this compound act as a bioisostere for phenyl rings in drug design?
Methodological Answer:
- Physicochemical Optimization: Replace para-substituted phenyl rings with bicyclo[2.2.2]octane cores to reduce lipophilicity (logD) and improve metabolic stability. For instance, 2-oxabicyclo[2.2.2]octane derivatives show enhanced solubility (e.g., Imatinib analogs) while retaining bioactivity .
- Validation: Compare target binding affinity (e.g., enzyme inhibition assays) and pharmacokinetic profiles (e.g., microsomal stability) between phenyl and bicyclo analogs. Structural rigidity of the bicyclo scaffold may reduce off-target effects .
Q. How can computational methods resolve contradictions in experimental data (e.g., reaction yields or stability)?
Methodological Answer:
- Force Field Calculations: Use molecular mechanics (e.g., Boyd’s 1971 approach) to estimate thermodynamic parameters like ring strain and substituent effects. Compare predicted vs. experimental product ratios in radical rearrangements .
- Molecular Dynamics (MD): Simulate solvation effects and transition states to explain discrepancies in fluorination efficiency under varying solvent conditions .
Key Considerations for Experimental Design
- Handling Fluorinated Intermediates: Use anhydrous conditions to prevent hydrolysis of Selectfluor reagents. Monitor reaction progress via NMR to detect byproducts .
- Crystallography Challenges: The bicyclo scaffold’s rigidity complicates crystal growth. Employ slow vapor diffusion with non-polar solvents (e.g., hexane/ethyl acetate) for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
